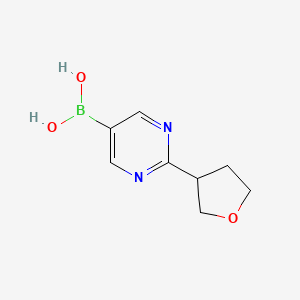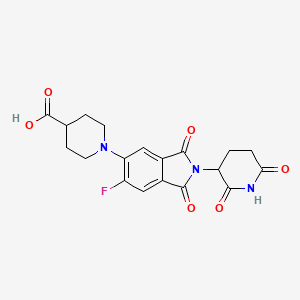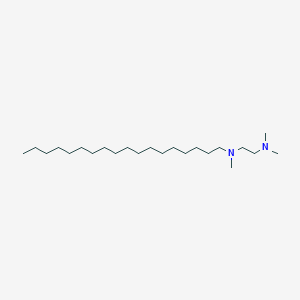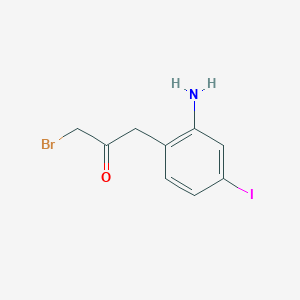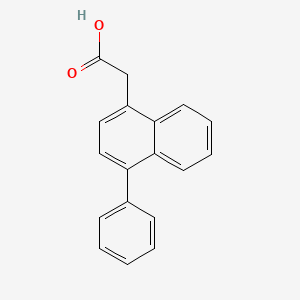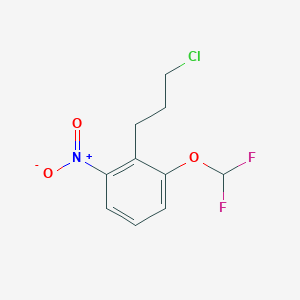
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-nitrobenzene is an organic compound with the molecular formula C10H10ClF2NO3 This compound is characterized by the presence of a chloropropyl group, a difluoromethoxy group, and a nitro group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the benzene ring.
Chloropropylation: Addition of the chloropropyl group to the benzene ring.
Difluoromethoxylation: Introduction of the difluoromethoxy group.
Each of these steps requires specific reaction conditions, such as the use of nitrating agents (e.g., nitric acid and sulfuric acid), chlorinating agents (e.g., thionyl chloride), and fluorinating agents (e.g., difluoromethyl ether). Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloropropyl group, to form corresponding alcohols or carboxylic acids.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloropropyl and difluoromethoxy groups can interact with various enzymes and receptors. These interactions can lead to changes in cellular pathways and biological activities.
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-nitrobenzene can be compared with similar compounds such as:
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene
These compounds share similar structural features but differ in the substituents on the benzene ring
Propiedades
Fórmula molecular |
C10H10ClF2NO3 |
|---|---|
Peso molecular |
265.64 g/mol |
Nombre IUPAC |
2-(3-chloropropyl)-1-(difluoromethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C10H10ClF2NO3/c11-6-2-3-7-8(14(15)16)4-1-5-9(7)17-10(12)13/h1,4-5,10H,2-3,6H2 |
Clave InChI |
JCEDEJTWKOUQSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OC(F)F)CCCCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


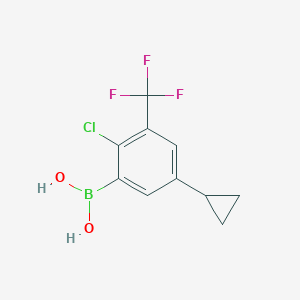
![N-benzhydryl-N-prop-2-enyl-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14073385.png)
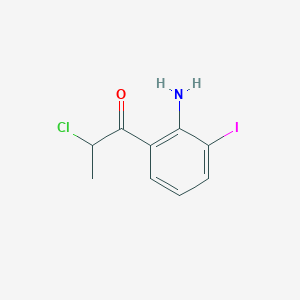
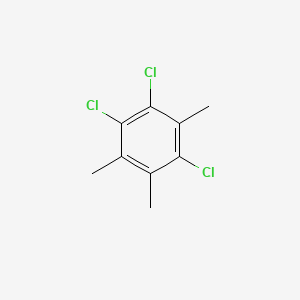

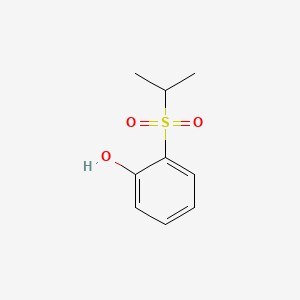
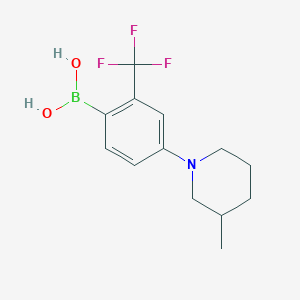
![[5-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14073432.png)
